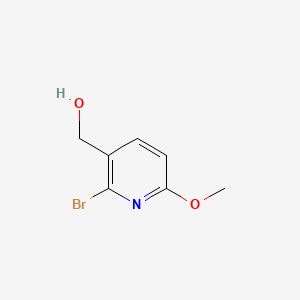

(2-Bromo-6-methoxypyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUKRQGKFSLAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Methoxypyridin 3 Yl Methanol and Its Direct Precursors

De Novo Synthetic Routes to the Pyridine (B92270) Core

Building the pyridine ring from acyclic precursors is a powerful strategy in heterocyclic chemistry, allowing for the introduction of diverse substitution patterns.

Cyclocondensation and Annulation Strategies for Functionalized Pyridines

Cyclocondensation reactions are among the most classic and widely used methods for pyridine synthesis. These reactions typically involve the condensation of carbonyl compounds with an ammonia source to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org Several named reactions are central to this approach.

The Hantzsch Dihydropyridine Synthesis , first reported in 1881, is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine. This method is highly versatile for creating substituted pyridines. organic-chemistry.orgyoutube.com

The Guareschi-Thorpe Synthesis utilizes a cyano-activated methylene (B1212753) compound (like cyanoacetamide or ethyl cyanoacetate) and a 1,3-dicarbonyl compound, which condense in the presence of a base to form a substituted 2-pyridone. drugfuture.comquimicaorganica.orgwikipedia.org Recent advancements have demonstrated this reaction's efficacy in aqueous media using ammonium carbonate, enhancing its environmental friendliness. nih.gov

The Kröhnke Pyridine Synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com This method is particularly useful for synthesizing poly-aryl systems and tolerates a wide array of functional groups. wikipedia.orgnih.gov

| Named Reaction | Key Precursors | Initial Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia Source | 1,4-Dihydropyridine | wikipedia.orgorganic-chemistry.org |

| Guareschi-Thorpe Synthesis | Cyano-activated Methylene Cpd, 1,3-Dicarbonyl Cpd, Base/Ammonia | 2-Pyridone | drugfuture.comnih.govacs.org |

| Kröhnke Synthesis | α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl Cpd, Ammonium Acetate | Substituted Pyridine | wikipedia.orgdrugfuture.comquimicaorganica.org |

Annulation reactions, which involve the formation of a ring onto an existing molecular fragment, also provide access to the pyridine core. These methods can include various cycloaddition strategies, although some, like the Diels-Alder reaction of 1-azadienes, can be challenging due to electronic and thermodynamic factors. baranlab.org

Exploitation of Common Pyridine Precursors

Many industrial and laboratory syntheses of pyridines rely on the condensation of simple, readily available acyclic precursors. The Chichibabin pyridine synthesis, for instance, uses the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. illinois.edu While versatile, this method can sometimes suffer from low yields. Unsubstituted pyridine itself can be produced from the reaction of formaldehyde and acetaldehyde with an ammonia source over a catalyst at high temperatures. illinois.edu

These fundamental approaches build the pyridine skeleton from basic carbonyl and ammonia chemistry, providing a cost-effective, albeit sometimes low-yielding, route to functionalized pyridines. baranlab.org

| Precursor Type | Example(s) | Role in Synthesis | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Acetaldehyde, Formaldehyde, Acetone | Provide carbon atoms for the pyridine ring | illinois.edu |

| β-Dicarbonyl Compounds | Ethyl acetoacetate, Acetylacetone | Provide a C-C-C fragment | wikipedia.orgorganic-chemistry.org |

| α,β-Unsaturated Carbonyls | Acrolein, Methyl vinyl ketone | Provide a C-C-C=C fragment | wikipedia.org |

| Nitrogen Source | Ammonia, Ammonium acetate | Provides the nitrogen atom for the heterocycle | wikipedia.orgwikipedia.org |

Functionalization of Existing Pyridine Scaffolds

A more targeted approach to (2-Bromo-6-methoxypyridin-3-yl)methanol involves starting with a pyridine ring that already contains some of the required functional groups. A plausible precursor for this strategy is (6-methoxypyridin-3-yl)methanol. targetmol.comnih.gov The synthesis would then hinge on the selective bromination of this scaffold.

Regioselective Bromination Techniques

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. nih.govnih.gov However, the presence of strong electron-donating groups, such as a methoxy (B1213986) (-OCH₃) group, can activate the ring sufficiently to allow for electrophilic halogenation. researchgate.net

For the precursor (6-methoxypyridin-3-yl)methanol, the 6-methoxy group is a powerful activating ortho-, para-director. It strongly activates the 3- and 5-positions. The 3-hydroxymethyl group is a weakly deactivating meta-director. The combined electronic effects of these two groups, particularly the dominant influence of the methoxy group, would direct an incoming electrophile, such as bromine, to the positions ortho and para to it (positions 5 and 3). Since position 3 is already substituted, the most likely position for bromination is position 5. However, to achieve the target 2-bromo compound, the directing effects must favor the position ortho to the nitrogen and meta to the methoxy group. This often requires specific strategies or starting from a different precursor, such as 6-methoxypyridine, brominating it first, and then introducing the hydroxymethyl group. For instance, bromination of 2-methoxypyridine derivatives often leads to substitution at the 5-position. tandfonline.compharm.or.jp Achieving 2-bromination on a 6-methoxypyridine ring is non-trivial via direct electrophilic attack and may require alternative metalation-bromination sequences. researchgate.net

Various brominating agents can be employed for the halogenation of activated aromatic and heteroaromatic rings.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds, including activated pyridines. wikipedia.orgmissouri.eduorganic-chemistry.org Reactions with NBS can be performed under various conditions, often in solvents like acetonitrile or dimethylformamide. researchgate.net For highly activated substrates, the reaction can proceed readily. commonorganicchemistry.com The selectivity can be influenced by the solvent and reaction conditions. daneshyari.com

Molecular Bromine (Br₂) is a powerful brominating agent. In the presence of a Lewis acid or in polar solvents, it can be used for the electrophilic bromination of aromatic rings. However, its high reactivity can sometimes lead to a lack of selectivity and the formation of polybrominated products. researchgate.net

| Reagent | Typical Conditions | Characteristics | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, or CCl₄; often with acid catalysis or radical initiator | Milder and more selective than Br₂; solid, easier to handle. | researchgate.netorganic-chemistry.org |

| Molecular Bromine (Br₂) | Acetic acid, CH₂Cl₂, or neat; sometimes with a Lewis acid (e.g., FeBr₃) | Highly reactive; can lead to polybromination if not controlled. | researchgate.net |

| Ammonium Bromide/Oxone® | Aqueous or organic solvents | In situ generation of bromine, considered a greener alternative. | semanticscholar.org |

The presence of a strong activating group like -OCH₃ on the pyridine ring increases the risk of polybromination. Controlling the reaction to achieve selective monobromination is critical. Several factors can be adjusted to favor the desired outcome:

Stoichiometry : Using one equivalent or slightly less of the brominating agent relative to the pyridine substrate is the most straightforward method to disfavor polybromination.

Temperature : Running the reaction at lower temperatures (e.g., 0 °C or below) can help to control the reactivity and improve selectivity, as the activation energy for a second bromination is typically higher.

Reaction Time : Careful monitoring of the reaction progress (e.g., by TLC or GC-MS) and quenching it once the starting material is consumed can prevent the formation of over-brominated side products.

Studies on the halogenation of activated pyridines have shown that by carefully choosing the solvent and using a precise amount of NBS (e.g., 1 equivalent), regioselective monobromination can be achieved in high yields. researchgate.net In contrast, using two or more equivalents of the brominating agent can lead to the formation of dibrominated products. researchgate.net

Introduction of the Methoxy Moiety

The introduction of a methoxy group onto a pyridine ring, particularly one bearing a halogen, can be achieved through several key methodologies. The choice of method often depends on the nature of the starting material, desired regioselectivity, and tolerance of other functional groups. For a precursor to this compound, a common starting material would be a di-halogenated pyridine, such as 2,6-dibromopyridine or 2,6-dichloropyridine, which allows for selective functionalization at one of the halogenated positions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. The inherent electron-withdrawing nature of the ring nitrogen atom activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack. This allows for the direct displacement of a leaving group, typically a halide, by a nucleophile such as a methoxide ion.

In the context of synthesizing the target compound, a plausible precursor like methyl 2,6-dichloropyridine-3-carboxylate can be selectively methoxylated. The regioselectivity of this substitution can be highly dependent on the reaction solvent. For instance, reactions of methyl 2,6-dihalopyridine-3-carboxylates with sodium methoxide have shown that solvents like THF or CH₂Cl₂ can favor substitution at the 2-position, while conducting the reaction in methanol (B129727) can lead to preferential substitution at the 6-position nih.govpharm.or.jp. This solvent-dependent regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyridines nih.gov. The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. Aromaticity is restored upon the expulsion of the halide leaving group.

| Precursor | Reagent | Solvent | Major Product | Reference |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | THF / CH₂Cl₂ | Methyl 2-methoxy-6-chloropyridine-3-carboxylate | nih.gov |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | Methanol | Methyl 6-methoxy-2-chloropyridine-3-carboxylate | nih.govpharm.or.jp |

This interactive table summarizes the solvent-dependent regioselectivity in the SNAr reaction.

While SNAr is effective, harsh conditions (strong base, high temperatures) are sometimes required, which can be incompatible with sensitive functional groups. Transition metal-catalyzed cross-coupling reactions provide a milder and often more versatile alternative. Copper and palladium catalysts are widely used for the formation of C-O bonds.

Copper-catalyzed methoxylation of aryl bromides represents a significant advancement in this area. Modern protocols utilize copper catalysts, often in conjunction with a specific ligand, to couple aryl halides with a methoxy source under relatively mild conditions. For example, a copper(I)-catalyzed cross-coupling reaction between aryl bromides and 9-BBN-OMe (a methoxy derivative of 9-borabicyclononane) has been developed organic-chemistry.orgfigshare.com. This method demonstrates broad functional group tolerance and uses a neutral, non-toxic methoxylating reagent, which avoids side reactions like transesterification that can occur with simple alcohol/base systems organic-chemistry.org. A typical catalytic system might involve a copper(I) salt (e.g., CuBr), a specialized ligand, and a base in a polar aprotic solvent. This approach could be applied to a precursor such as 2,6-dibromo-3-substituted pyridine to selectively introduce the methoxy group at the 6-position.

| Catalyst System | Methoxylation Reagent | Substrate Scope | Key Advantages | Reference |

| CuBr / BHMPO Ligand / Cs₂CO₃ | 9-BBN-OMe | Aryl Bromides | Mild conditions, high functional group tolerance, neutral reagent | organic-chemistry.org |

| Copper(II) salts | Methanol | Unactivated (hetero)aryl C-H bonds | Direct functionalization of C-H bonds | rsc.org |

This interactive table presents examples of copper-catalyzed methoxylation reactions.

Formation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring is a key feature of the target molecule. Its synthesis can be accomplished either by the reduction of a pre-existing carbonyl group (an aldehyde or an ester) or by the direct introduction of a hydroxymethyl precursor onto the pyridine ring via metalation.

One of the most straightforward methods for generating a hydroxymethyl group is the reduction of a corresponding aldehyde or ester. The direct precursor, 2-bromo-6-methoxy-3-pyridinecarboxaldehyde, can be efficiently reduced to this compound. Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation, capable of reducing aldehydes and ketones in the presence of less reactive functional groups like esters or halogens.

The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature. The borohydride reagent delivers a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated by the solvent to yield the primary alcohol. This method is high-yielding and operationally simple. For example, the analogous 6-bromonicotinaldehyde has been reduced to (6-bromo-pyridin-3-yl)-methanol in 92% yield using sodium borohydride in methanol.

Alternatively, a halogen on the ring can facilitate a metal-halogen exchange. A more powerful approach for functionalizing the 3-position is directed lithiation of a 2,6-disubstituted pyridine. For instance, treatment of 2-bromo-4-methoxypyridine with a strong, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) has been shown to selectively deprotonate the C-3 position. The resulting aryllithium intermediate can then be trapped with an electrophile. Quenching this intermediate with a formaldehyde equivalent, such as N,N-dimethylformamide (DMF) followed by reduction, provides the hydroxymethyl group. The reaction with DMF yields the aldehyde, which is then reduced in a separate step with sodium borohydride to afford the final alcohol. This two-step sequence (lithiation/formylation followed by reduction) is a versatile method for introducing the hydroxymethyl group at a specific position directed by existing substituents.

Convergent and Linear Synthetic Strategies

The assembly of a multifunctional molecule like this compound can be approached using either a linear or a convergent synthetic plan chemistnotes.comyoutube.com.

A linear synthesis involves the sequential modification of a single starting material through a series of steps youtube.com. A hypothetical linear synthesis for the target compound could start from 2,6-dibromopyridine.

Selective Methoxylation: A transition metal-catalyzed reaction or a carefully controlled SNAr reaction would be used to selectively replace one bromine atom with a methoxy group, yielding 2-bromo-6-methoxypyridine (B1266871).

Directed Lithiation and Formylation: The resulting intermediate would undergo directed lithiation at the 3-position, followed by quenching with DMF to install the aldehyde group, producing 2-bromo-6-methoxy-3-pyridinecarboxaldehyde.

Reduction: The final step would be the reduction of the aldehyde to the primary alcohol using sodium borohydride.

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in a later step chemistnotes.com. For a relatively small molecule, a purely convergent strategy might be less common. However, the principles of convergence—maximizing efficiency by building complexity in parallel—can still be applied. For example, one could envision preparing a 3-hydroxymethyl pyridine precursor and then introducing the bromo and methoxy groups. However, a more practical approach that embodies convergent principles would be to choose a commercially available, highly functionalized pyridine and perform the final transformations.

For this specific target, a strategy starting with a commercially available precursor like 2,6-dichloro-3-pyridinecarboxaldehyde would be highly efficient. This approach blends linear and convergent concepts by starting with a complex, readily available building block.

Selective Methoxylation: Reacting the dichlorinated aldehyde with one equivalent of sodium methoxide.

Bromination/Halogen Exchange: Replacing the remaining chlorine with bromine.

Reduction: Reducing the aldehyde to the alcohol.

Stepwise Assembly of Functional Groups

A prevalent and logical approach to the synthesis of this compound involves a stepwise functionalization of a simpler pyridine precursor. A highly plausible route commences with 2-bromo-6-methoxypyridine. This starting material can undergo a directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.

The process begins with the deprotonation of 2-bromo-6-methoxypyridine at the C-3 position, which is ortho to the methoxy group. This is typically achieved using a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) arkat-usa.org. The methoxy group acts as a directing group, facilitating the regioselective abstraction of the proton at the adjacent position.

The resulting 3-lithiated intermediate is then quenched with an appropriate electrophile to introduce the hydroxymethyl group. A common and effective method for this transformation is the reaction with a formylating agent, such as N,N-dimethylformamide (DMF), to yield the aldehyde, 2-bromo-6-methoxypyridine-3-carbaldehyde arkat-usa.org. This aldehyde is a direct and stable precursor to the target alcohol.

The final step in this sequence is the reduction of the aldehyde functionality. This can be readily accomplished using a variety of reducing agents. Mild and selective reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are often employed to convert the aldehyde to the corresponding primary alcohol, yielding this compound with high efficiency arkat-usa.org.

An analogous strategy has been successfully applied to the synthesis of the isomeric compound, (2-Bromo-4-methoxypyridin-3-yl)methanol, which further validates the feasibility of this synthetic approach arkat-usa.org.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ortho-lithiation | 2-bromo-6-methoxypyridine, LTMP, THF, -78 °C | 2-bromo-3-lithio-6-methoxypyridine |

| 2 | Formylation | DMF | 2-bromo-6-methoxypyridine-3-carbaldehyde |

| 3 | Reduction | NaBH₄, Methanol | This compound |

Coupling of Pre-functionalized Building Blocks

An alternative synthetic paradigm involves the coupling of pre-functionalized building blocks. While specific examples for the direct synthesis of this compound through this approach are less commonly reported, the principles of cross-coupling reactions are widely applicable in pyridine chemistry.

For instance, a suitably functionalized pyridine ring could be coupled with a partner that introduces the hydroxymethyl group or a precursor. Methodologies such as Suzuki-Miyaura or Sonogashira coupling reactions are powerful tools for the formation of carbon-carbon bonds in the synthesis of complex heterocyclic systems. However, the application of these methods for the direct installation of a hydroxymethyl group at the C-3 position of a pre-existing 2-bromo-6-methoxypyridine ring would require a multi-step sequence and is generally less direct than the stepwise functionalization approach described above.

Optimization of Reaction Conditions and Scalability Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process necessitates a thorough optimization of reaction conditions and careful consideration of scalability factors. The goal is to develop a process that is not only high-yielding and pure but also safe, cost-effective, and environmentally sustainable.

Solvent Effects and Temperature Control

The choice of solvent is critical in ortho-lithiation reactions. Ethereal solvents like THF are commonly used as they can solvate the lithium cation, thereby increasing the reactivity of the organolithium reagent acs.org. However, the solvent can also influence the regioselectivity and stability of the lithiated intermediate nih.govacs.orgresearchgate.net. The stereochemical outcome of lithiation-trapping sequences has been shown to be solvent-dependent in some systems acs.org. For large-scale operations, factors such as solvent cost, toxicity, and ease of removal become significant considerations.

Temperature control is paramount in highly exothermic lithiation reactions to prevent side reactions and ensure the stability of the reactive intermediates a-star.edu.sg. Cryogenic temperatures (e.g., -78 °C) are often employed in the laboratory to maintain control. However, on a larger scale, maintaining such low temperatures can be energy-intensive and costly. Process development often focuses on exploring the feasibility of conducting these reactions at higher, more manageable temperatures, potentially through the use of continuous flow reactors which offer superior heat and mass transfer a-star.edu.sg.

Catalyst and Reagent Selection for Efficiency and Selectivity

In the context of the stepwise synthesis, the selection of the lithium base is crucial for achieving high regioselectivity in the ortho-lithiation step. While n-butyllithium is a common organolithium reagent, lithium amides like LDA and LTMP often provide better selectivity for the deprotonation of pyridines due to their lower nucleophilicity, which minimizes side reactions such as nucleophilic addition to the pyridine ring nih.govacs.orgresearchgate.net. The chemoselectivity of these reactions can be highly dependent on the type of aggregate formed by the organolithium reagent, which is influenced by the solvent and temperature nih.govacs.orgresearchgate.net.

For the reduction of the aldehyde intermediate, while sodium borohydride is a cost-effective and efficient choice, other reducing agents could be considered based on the presence of other functional groups in more complex derivatives. The selection of catalysts for potential cross-coupling approaches would depend on the specific reaction type (e.g., palladium catalysts for Suzuki or Sonogashira reactions) and would require careful screening to optimize for yield and selectivity beilstein-journals.orgnih.gov.

Process Development for Enhanced Yield and Purity

Process development for the synthesis of this compound focuses on maximizing the yield and purity of the final product while ensuring a robust and scalable process. This involves a systematic investigation of various process parameters.

For the ortho-lithiation and formylation steps, key parameters to optimize include the stoichiometry of the reagents, the rate of addition, and the reaction time. In-process controls are essential to monitor the progress of the reaction and ensure complete conversion while minimizing the formation of impurities. The work-up and purification procedures are also critical for obtaining a high-purity product. This may involve extraction, crystallization, or chromatographic purification, with a preference for crystallization on a large scale due to its efficiency and cost-effectiveness.

The development of a scalable process also involves considering the safety aspects of handling highly reactive organolithium reagents. Implementing continuous flow processing can mitigate some of these risks by minimizing the volume of reactive intermediates at any given time a-star.edu.sg. A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a safe and efficient large-scale process a-star.edu.sgku.ac.ae.

| Parameter | Considerations for Optimization and Scalability |

| Solvent | Cost, toxicity, ease of removal, influence on reactivity and selectivity. |

| Temperature | Control of exotherms, stability of intermediates, energy costs. |

| Reagents | Stoichiometry, rate of addition, cost, and safety of handling (especially organolithiums). |

| Catalyst | (For coupling reactions) Loading, activity, selectivity, cost, and ease of removal. |

| Work-up/Purification | Efficiency, scalability (crystallization vs. chromatography), and impurity profile. |

| Process Safety | Handling of hazardous reagents, control of exothermic reactions, potential for continuous flow processing. |

Lack of Specific Research Findings for this compound

Searches for specific palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Negishi, Stille, and Heck couplings—as well as nucleophilic displacement reactions such as cyanation and amination, did not yield published research findings for this compound.

While the reactivity of the bromopyridine scaffold is well-established in organic synthesis, and numerous examples exist for structurally related compounds, the absence of specific data for this compound makes it impossible to provide a scientifically accurate and detailed analysis as requested. The general principles of these reactions are understood, but without specific examples, a discussion of reaction conditions, yields, and detailed findings for this compound would be speculative.

Therefore, the content for the requested article, including data tables and detailed research findings for each specified subsection, cannot be produced at this time.

Table of Mentioned Compounds

Chemical Transformations and Derivatization of 2 Bromo 6 Methoxypyridin 3 Yl Methanol

Reactivity of the Bromine Atom

Reductive Debromination Pathways

The selective removal of the bromine atom from the pyridine (B92270) ring, known as reductive debromination, is a key transformation for accessing derivatives that retain the methoxy (B1213986) and hydroxymethyl functionalities. This process typically involves catalytic hydrogenation. Palladium-based catalysts are commonly employed for the hydrodehalogenation of bromopyridines. nih.govosti.gov For instance, a polymer-supported terpyridine palladium complex has been shown to be effective for the reductive dehalogenation of aryl halides. nih.govmdpi.com The reaction generally proceeds with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like potassium formate, in a suitable solvent. nih.govmdpi.com The cleavage of the carbon-bromine bond in bromopyridines is often more facile than that of the corresponding chloropyridines. osti.gov

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group is a versatile handle for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (2-Bromo-6-methoxypyridin-3-yl)methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Manganese dioxide (MnO₂) is a widely used reagent for the selective oxidation of benzylic and allylic alcohols to their corresponding aldehydes. libretexts.orgthieme-connect.comprepchem.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature. libretexts.orglibretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents can be employed to convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can effectively oxidize primary alcohols and alkylbenzenes to carboxylic acids. osti.govmasterorganicchemistry.com The reaction is usually performed in an aqueous solution, often under basic or acidic conditions, and may require heating. osti.govchemicalbook.com

Esterification and Etherification for Protecting Group Chemistry or Derivative Synthesis

Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acid anhydride (B1165640) or an acyl chloride. A common method involves reacting the alcohol with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. libretexts.orglibretexts.orgquora.com The base serves to catalyze the reaction and neutralize the carboxylic acid byproduct. libretexts.orgquora.com This reaction is useful for introducing a variety of ester functionalities.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The commercial availability of the corresponding ethoxy derivative, (6-Bromo-2-ethoxypyridin-3-yl)methanol, suggests the feasibility of such transformations. bldpharm.comsynquestlabs.com

Halogenation of the Hydroxyl Group (e.g., Conversion to Bromomethyl)

The primary hydroxyl group can be replaced by a halogen atom, most commonly bromine or chlorine, to produce a reactive halomethyl derivative. The availability of (2-Bromo-6-(bromomethyl)-3-methoxypyridine) as a commercial product indicates that this transformation is well-established. bldpharm.com Reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are standard for converting primary alcohols to the corresponding alkyl bromides and chlorides, respectively. ulethbridge.canih.govuni.lu These reactions typically proceed via an Sₙ2 mechanism. ulethbridge.canih.govkau.edu.sa

Nucleophilic Substitutions at the Carbinol Carbon

Once the hydroxyl group is converted to a better leaving group, such as a halide or a sulfonate ester, the benzylic carbon becomes susceptible to nucleophilic attack. A variety of nucleophiles can be introduced at this position. For example, alkyl azides can be prepared through the reaction of an alkyl halide with sodium azide, which can then be reduced to primary amines. masterorganicchemistry.comkau.edu.sastackexchange.com This two-step process provides a route to aminomethyl derivatives. The reaction of alkyl halides with cyanide ions can be used to extend the carbon chain and introduce a nitrile functionality. kau.edu.sa

Transformations at the Methoxy Group

The methoxy group on the pyridine ring is generally less reactive than the other functional groups. However, under certain conditions, it can undergo transformations. Demethylation to the corresponding pyridinol (a hydroxypyridine) is a common reaction. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers and is effective for the demethylation of methoxypyridines. orgsyn.orgresearchgate.netnih.govcommonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane. orgsyn.orgcommonorganicchemistry.com In some cases, nucleophilic substitution of the methoxy group can occur, particularly with strong nucleophiles like amines at high temperatures and pressures, as seen in the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine. georgiasouthern.edu

Demethylation Reactions to Hydroxypyridine Analogues

The conversion of the methoxy group in this compound to a hydroxyl group yields the corresponding 2-bromo-3-hydroxymethyl-6-hydroxypyridine, a potentially valuable intermediate in organic synthesis. This transformation is typically achieved using strong demethylating agents that can cleave the aryl-O-CH₃ bond.

Common reagents for this purpose include boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr). commonorganicchemistry.com

Boron Tribromide (BBr₃): BBr₃ is a powerful and widely used reagent for the cleavage of aryl methyl ethers under relatively mild conditions. commonorganicchemistry.comresearchgate.net The reaction typically proceeds by the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. The reaction is generally carried out in an inert solvent such as dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com For complete cleavage, at least one equivalent of BBr₃ is required for each ether and other Lewis basic functional groups present in the molecule. researchgate.net

Hydrobromic Acid (HBr): Concentrated hydrobromic acid, often in acetic acid, can also be used for demethylation. commonorganicchemistry.com This method typically requires heating and may be less suitable for substrates with sensitive functional groups due to the harsh acidic conditions. commonorganicchemistry.com A potential side reaction when using HBr with brominated aromatic compounds is halogen migration, as has been observed in the demethylation of 2,3-dimethoxy-6-bromobenzoic acid. elsevierpure.com

The choice of demethylating agent and reaction conditions is crucial to achieve the desired transformation without affecting the bromo and hydroxymethyl substituents.

Table 1: General Conditions for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Solvents | Typical Temperatures | Key Considerations |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to room temperature | Mild conditions, high efficiency. researchgate.netcommonorganicchemistry.com Sensitive to moisture. orgsyn.org |

| Hydrobromic Acid (HBr) | Acetic Acid, Water | Elevated temperatures (e.g., 100 °C) | Strong acid, less functional group tolerance. commonorganicchemistry.comcommonorganicchemistry.com Potential for bromine migration. elsevierpure.com |

Stability and Reactivity of the Methoxy Group under Various Conditions

Under neutral and basic conditions, the methoxy group is generally stable. However, under strongly acidic conditions or in the presence of potent Lewis acids, it becomes susceptible to cleavage, as detailed in the demethylation section above. commonorganicchemistry.comresearchgate.net The electron-donating nature of the methoxy group can activate the pyridine ring towards electrophilic substitution, although the presence of the deactivating bromo group and the pyridine nitrogen itself complicates this reactivity pattern. The stability of the methoxy group is a key consideration in planning multi-step syntheses involving this compound as a starting material or intermediate.

Reactivity at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation, quaternization, and coordination to metal ions.

N-Oxidation and Quarternization Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, often facilitating subsequent functionalization. nih.govthieme-connect.de Common oxidizing agents for this purpose include peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net Dimethyldioxirane (DMDO) is another effective reagent for the N-oxidation of pyridines, typically proceeding under mild conditions. researchgate.net The resulting N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic attack.

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts. This reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, resulting in a positively charged pyridinium (B92312) ion. This modification significantly changes the solubility and electronic properties of the molecule.

Table 2: Reactions at the Pyridine Nitrogen

| Reaction | Reagent Class | Product |

| N-Oxidation | Peroxy acids, Hydrogen Peroxide, DMDO | Pyridine N-oxide |

| Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Pyridinium salt |

Coordination Chemistry of the Pyridine Nitrogen in Ligand Formation

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide variety of metal ions through the donation of the nitrogen's electron lone pair. semanticscholar.org The this compound molecule possesses multiple potential coordination sites: the pyridine nitrogen, the oxygen of the methoxy group, and the oxygen of the hydroxymethyl group.

The pyridine nitrogen is typically the primary coordination site. The presence of substituents at the 2-, 3-, and 6-positions can influence the steric and electronic properties of the resulting metal complex. For instance, related 2-bromo-6-alkylaminopyridines have been used in the synthesis of ligands for extended metal atom chains (EMACs). georgiasouthern.edu Furthermore, Schiff bases derived from the related 5-amino-2-methoxypyridine (B105479) have been shown to form stable complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). researchgate.net In these cases, coordination often involves both the pyridine nitrogen and another donor atom from the substituent to form a chelate ring.

The hydroxymethyl group at the 3-position in this compound could also participate in chelation with the pyridine nitrogen, potentially forming a stable five-membered ring with a coordinated metal center. The formation and stability of such complexes would depend on the specific metal ion, the solvent system, and the reaction conditions. Studies on similar systems, such as copper(II) complexes of 2,6-bis{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridine, have demonstrated the involvement of hydroxyl groups in coordination upon deprotonation. researchgate.net

Applications of 2 Bromo 6 Methoxypyridin 3 Yl Methanol in Advanced Organic Synthesis and Materials Chemistry

A Versatile Building Block for Complex Heterocyclic Systems

The inherent functionalities of (2-bromo-6-methoxypyridin-3-yl)methanol position it as a promising starting material for the construction of more elaborate molecular architectures. The bromine atom, the methoxy (B1213986) group, and the hydroxymethyl substituent each offer distinct handles for synthetic transformations.

The bromine atom at the 2-position is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, leading to the formation of polyfunctionalized pyridines. The methoxy group at the 6-position can potentially be demethylated to a pyridone or displaced by other nucleophiles under specific conditions. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution.

Theoretically, intramolecular reactions involving these functional groups could lead to the formation of fused ring systems. For instance, after modification of the hydroxymethyl group and a cross-coupling reaction at the bromine position, a subsequent cyclization could yield dihydropyridopyrans or similar fused heterocyclic structures.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Reagent | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | (2-Aryl-6-methoxypyridin-3-yl)methanol |

| Stille | Organostannane | (2-Alkyl/Aryl-6-methoxypyridin-3-yl)methanol |

| Sonogashira | Terminal alkyne | (2-Alkynyl-6-methoxypyridin-3-yl)methanol |

| Heck | Alkene | (2-Alkenyl-6-methoxypyridin-3-yl)methanol |

This table represents hypothetical transformations based on established cross-coupling methodologies.

The hydroxymethyl group of this compound provides a handle for the introduction of chirality. Enzymatic resolution or asymmetric synthesis could be employed to obtain enantiomerically pure forms of this alcohol or its derivatives. These chiral building blocks could then be elaborated into more complex, optically active molecules. For example, the chiral alcohol could be used in stereoselective reactions where the hydroxyl group directs the stereochemical outcome.

Pyridine-based scaffolds are prevalent in many biologically active compounds. The functional group array of this compound allows for its incorporation into larger molecules that could serve as core structures in medicinal chemistry. Synthetic pathways could involve initial functionalization at the bromine and hydroxymethyl positions, followed by further diversification to build complex molecular libraries. For example, the hydroxymethyl group could be converted to an amine, which could then be acylated or alkylated to introduce a variety of side chains.

Role in Ligand Design and Catalyst Development

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxymethyl group in this compound provide potential coordination sites for metal ions, making it an interesting candidate for ligand design.

By introducing a chiral moiety, for instance, through the derivatization of the hydroxymethyl group with a chiral auxiliary, this compound could be converted into a precursor for chiral ligands. Subsequent cross-coupling reactions at the bromine position could then be used to introduce phosphine (B1218219), amine, or other coordinating groups to complete the ligand structure. Such ligands could find applications in asymmetric catalysis, where they could induce enantioselectivity in metal-catalyzed reactions.

Table 2: Hypothetical Pathway to a Chiral P,N-Ligand

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Protection of the hydroxyl group | (2-Bromo-6-methoxypyridin-3-yl)methyl-protected ether |

| 2 | Chiral auxiliary attachment | Chiral derivative of the protected alcohol |

| 3 | Suzuki or other cross-coupling | Introduction of a phosphine group at the 2-position |

This table outlines a conceptual synthetic route.

The pyridine nitrogen of this compound can directly coordinate to a metal center to form organometallic complexes. The hydroxymethyl group could also participate in chelation, potentially forming a bidentate ligand. Furthermore, the bromine atom could be involved in oxidative addition reactions with low-valent metal complexes. These properties suggest that this compound and its derivatives could serve as ligands in the development of new catalysts for a variety of organic transformations.

Contributions to Materials Science

The unique structural attributes of this compound, specifically the presence of a bromine atom, a methoxy group, and a hydroxymethyl group on a pyridine scaffold, position it as a valuable precursor in the field of materials science. These functional groups offer multiple avenues for chemical modification, enabling its integration into a variety of advanced materials.

Integration into Electronic Materials and Liquid Crystals

While direct applications of this compound in electronic materials and liquid crystals are not extensively documented, the broader class of substituted pyridine derivatives is recognized for its significant potential in these areas. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents, which in turn influences the performance of the resulting materials. nih.gov

The methoxy group in this compound acts as an electron-donating group, which can impact the electronic behavior of materials it is incorporated into. For instance, in the context of liquid crystals, the presence and position of such polar groups can significantly influence the formation and stability of mesophases. researchgate.netrsc.org Research on 2-methoxy-3-cyanopyridine derivatives has shown that the nature of polar substituents plays a crucial role in the development of liquid crystalline phases over a wide thermal range. researchgate.netrsc.org The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems suitable for electronic applications. These extended π-systems are often a prerequisite for desirable charge-transport properties in organic semiconductors.

The following table summarizes the influence of substituents on the properties of pyridine-based materials, drawing parallels to the potential contributions of this compound.

| Substituent Group | Influence on Material Properties | Potential Application |

| Methoxy (-OCH3) | Electron-donating, influences mesophase formation | Liquid Crystals, Organic Electronics |

| Bromo (-Br) | Enables further functionalization via cross-coupling | Organic Semiconductors, Emissive Materials |

| Hydroxymethyl (-CH2OH) | Site for esterification or etherification to attach to other molecules or polymer backbones | Functional Polymers, Modified Surfaces |

Use in Polymer Chemistry and Nanomaterials

Pyridine-containing polymers are a versatile class of materials with applications ranging from drug delivery to catalysis. dntb.gov.ua The incorporation of pyridine moieties into polymer chains can impart specific functionalities, such as metal coordination sites, pH-responsiveness, and catalytic activity. researchgate.net

This compound can be envisioned as a valuable monomer or a functionalizing agent in polymer chemistry. The hydroxymethyl group can be utilized for polymerization through condensation reactions or for grafting onto existing polymer backbones. The bromine atom on the pyridine ring presents an opportunity for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains.

While specific examples of the integration of this compound into nanomaterials are not prominent in the literature, its potential as a ligand for the surface modification of nanoparticles can be inferred. The pyridine nitrogen and the hydroxyl group can coordinate to metal surfaces, thereby stabilizing nanoparticles and imparting new functionalities.

Development of Novel Synthetic Methodologies and Reagents

The chemical reactivity of this compound, particularly the presence of a bromo substituent on the pyridine ring, makes it a valuable building block in the development of novel synthetic methodologies. Brominated pyridines are widely used as precursors in a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications of bromo-pyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound. In the case of this compound, this methodology provides a straightforward route to a wide array of substituted pyridinylmethanols, which are important intermediates in medicinal chemistry and materials science. researchgate.net

The table below illustrates the utility of this compound in such a synthetic transformation.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Arylboronic acid | Palladium catalyst | (2-Aryl-6-methoxypyridin-3-yl)methanol | Suzuki-Miyaura Coupling |

This synthetic versatility allows for the generation of libraries of compounds with diverse functionalities, starting from a single, readily accessible precursor. The development of efficient and high-yielding protocols for these transformations is an active area of research, and compounds like this compound serve as important testbeds for these new methodologies.

Mechanistic Investigations and Computational Studies on 2 Bromo 6 Methoxypyridin 3 Yl Methanol and Its Transformations

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of chemical transformations is fundamental to optimizing reaction conditions and predicting outcomes. For (2-Bromo-6-methoxypyridin-3-yl)methanol, this involves a close examination of selectivity, reaction intermediates, and the energetic landscapes of its reactions.

Investigation of Regioselectivity and Chemoselectivity in Transformations

Regioselectivity

The pyridine (B92270) ring in this compound presents multiple sites for reaction, making regioselectivity a key consideration in its functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the site of reaction on dihalogenated pyridines can be influenced by the choice of catalyst and ligands. For instance, in reactions involving 2,4-dibromopyridine, conventional C2-selectivity is often observed. nih.gov This is attributed to the increased positive charge at the C2 position due to the electron-withdrawing nature of the nitrogen atom, making it more susceptible to oxidative addition by a Pd(0) catalyst. nih.gov However, atypical C4-selectivity can be achieved by modifying the ligand-to-palladium ratio, demonstrating that the reaction outcome can be finely tuned. nih.gov

In the case of this compound, the electronic effects of both the bromo and methoxy (B1213986) substituents, as well as the hydroxymethyl group, will dictate the regiochemical outcome of various transformations. The electron-donating methoxy group at the 6-position and the hydroxymethyl group at the 3-position can influence the electron density distribution around the ring, potentially altering the inherent reactivity of the C-Br bond at the 2-position. Deprotonative metalation strategies, often employed for functionalizing pyridine rings, are also highly dependent on the directing effects of the substituents. The combination of a lithium amide and a zinc chloride diamine complex has been shown to achieve C-2 selective deprotonation of various heteroarenes. acs.org

Chemoselectivity

Chemoselectivity, the preferential reaction of one functional group over another, is another critical aspect of the chemistry of this compound. The molecule contains a bromo substituent, a methoxy group, and a primary alcohol (hydroxymethyl group). Each of these offers a handle for different chemical transformations. nih.govnih.gov For instance, the bromo group is a prime site for cross-coupling reactions, while the hydroxyl group can undergo oxidation, etherification, or esterification. nih.gov

Achieving chemoselectivity often requires careful selection of reagents and reaction conditions. For example, a palladium catalyst with specific ligands might selectively activate the C-Br bond for a Suzuki or Buchwald-Hartwig reaction without affecting the hydroxyl or methoxy groups. nih.gov Conversely, conditions could be chosen to selectively transform the hydroxyl group, such as converting it to a better leaving group for subsequent nucleophilic substitution, while leaving the C-Br bond intact. nih.gov The development of chemoselective methods is crucial for the efficient synthesis of complex molecules derived from this scaffold, as it can obviate the need for protecting group strategies. nih.gov

Probing Transition States and Reaction Intermediates

The elucidation of reaction pathways involves the identification and characterization of transient species such as transition states and reaction intermediates.

Transition States

Computational methods are invaluable for modeling the high-energy transition states that govern reaction rates. ucsb.edu For palladium-catalyzed reactions of bromopyridines, the transition state for the oxidative addition of the C-Br bond to the Pd(0) catalyst is a key point of interest. youtube.com The geometry and energy of this transition state can be influenced by the steric and electronic properties of the phosphine (B1218219) ligands on the palladium center. rsc.org Bulky ligands, for example, can create steric strain that favors the reductive elimination step in certain catalytic cycles. rsc.org The location of transition states can be computationally modeled using methods like the synchronous transit-guided quasi-Newton (QST2) approach, which helps in understanding the energy barriers of a reaction. ucsb.edu

Reaction Intermediates

In palladium-catalyzed cross-coupling cycles involving bromopyridines, key intermediates include the initial Pd(0) species, the oxidative addition product (an organopalladium(II) complex), the transmetalation intermediate, and the species just prior to reductive elimination. youtube.comnih.gov For instance, in a carbonylative coupling of 2-bromopyridines, a palladium–acyl complex is a crucial intermediate. rsc.orgnih.gov The fate of this intermediate, whether it proceeds through reductive elimination to form an acid chloride or reacts directly with another nucleophile, can determine the final product. rsc.orgnih.gov The coordination of the pyridine nitrogen to the palladium center can also play a significant role in the stability and reactivity of these intermediates, potentially hindering steps like transmetalation. nih.gov

Kinetic and Thermodynamic Aspects of Key Reactions

The outcome of a reaction can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control : Under kinetic control, the major product is the one that is formed the fastest, meaning it proceeds through the lowest energy transition state. wikipedia.orglibretexts.org These reactions are typically run at lower temperatures and are irreversible. libretexts.org

Quantum Chemical Calculations

Computational chemistry provides deep insights into the intrinsic properties of molecules. For this compound, quantum chemical calculations can predict its geometry, conformational preferences, and electronic structure.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound, including the orientation of its substituents, is crucial for its reactivity.

Conformational Analysis

The rotation around the C3-CH₂OH bond and the C6-OCH₃ bond gives rise to different conformers. Conformational analysis aims to identify the most stable conformer(s) by calculating the potential energy surface as a function of these rotational angles. This analysis helps in understanding which spatial arrangement of the functional groups is most likely to be present under reaction conditions.

Molecular Geometry Optimization

Geometry optimization is a computational process to find the atomic coordinates that correspond to a minimum on the potential energy surface. arxiv.org This is a fundamental step in most quantum chemical calculations. arxiv.orgmdpi.com For this compound, methods such as Density Functional Theory (DFT) with an appropriate basis set, for example, B3LYP/6-31G(d,p), can be used to obtain an optimized structure. mdpi.com The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For a related compound, 2-bromo-3-hydroxy-6-methylpyridine, crystallographic data shows that the bromine atom is slightly displaced from the mean plane of the pyridine ring. nih.govresearchgate.net Similar structural features would be expected for this compound.

Interactive Data Table: Optimized Geometry Parameters (Predicted)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C2 | Br | 1.89 Å | |

| Bond Length | C6 | O | 1.36 Å | |

| Bond Length | C3 | C(H₂OH) | 1.51 Å | |

| Bond Angle | C2 | C3 | C4 | 121.5° |

| Bond Angle | C5 | C6 | N1 | 123.0° |

| Dihedral Angle | C2 | C3 | C(H₂OH) | O(H) |

Electronic Structure Analysis (e.g., HOMO-LUMO, Natural Bond Orbital Analysis)

Understanding the electronic distribution within this compound is key to predicting its reactivity.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For substituted pyridines, the distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units. nih.govyoutube.com It can be used to calculate natural atomic charges, which describe the electron distribution among the atoms. youtube.com Furthermore, NBO analysis can quantify the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This can reveal, for example, hyperconjugative interactions that contribute to the stability of certain conformations or the reactivity of specific bonds. For a C-H bond, the NBO would be a bonding orbital (BD) formed from a hybrid orbital on carbon and a 1s orbital on hydrogen. youtube.com The corresponding antibonding orbital (BD*) would be largely empty. youtube.com The interaction between a filled lone pair orbital (LP) on the methoxy oxygen and an empty antibonding orbital of an adjacent bond can be quantified to understand the electronic influence of the methoxy group.

Interactive Data Table: NBO Analysis Results (Predicted)

Note: The following data is hypothetical and for illustrative purposes.

| NBO Type | Atom(s) | Occupancy | Description |

| Core | C2 | 1.999 | 1s core orbital |

| Core | Br | 1.998 | Core orbitals |

| LP (1) | N1 | 1.985 | Lone pair on Nitrogen |

| LP (2) | O(Me) | 1.975 | Lone pair on Methoxy Oxygen |

| BD (1) | C2-Br | 1.992 | Sigma bond |

| BD (2) | C5-C6 | 1.989 | Sigma bond |

| BD* (1) | C2-Br | 0.085 | Antibonding sigma orbital |

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. By analyzing the electronic structure, one can identify sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies.

Detailed Research Findings: The reactivity of the pyridine ring is significantly influenced by its substituents. The bromine atom at the C2 position acts as an electron-withdrawing group, while the methoxy group at the C6 position is electron-donating. Computational studies on substituted pyridines have shown that such push-pull systems can lead to complex reactivity patterns. nih.govresearchgate.net The hydroxymethyl group at the C3 position introduces a potential site for oxidation or nucleophilic reactions.

Molecular electrostatic potential (MEP) maps are commonly used to visualize the electron density distribution and predict reactive sites. For this compound, the nitrogen atom of the pyridine ring is expected to be a primary site for protonation or coordination to Lewis acids. The electron-withdrawing nature of the bromine atom would decrease the basicity of the nitrogen compared to unsubstituted pyridine. The regions around the oxygen atoms of the methoxy and hydroxymethyl groups would exhibit negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxymethyl and methyl groups, as well as the pyridine ring protons, would show positive potential.

Frontier molecular orbital (FMO) analysis, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insight into the molecule's ability to donate or accept electrons. The distribution of these orbitals would dictate the regioselectivity of reactions. For instance, in reactions with electrophiles, the attack would likely occur at the position with the highest HOMO density. In deprotonation reactions, the acidity of the hydroxymethyl proton is a key factor, which can be modulated by the electronic effects of the ring substituents. acs.org

The following table illustrates the type of data that computational models can provide to predict reactivity. The values are hypothetical, based on general principles for substituted pyridines.

Table 1: Predicted Reactivity Descriptors for this compound

| Atomic Site | Predicted Mulliken Charge (e) | Susceptibility |

| N1 (Pyridine) | -0.45 | Electrophilic attack, Coordination |

| C2 (C-Br) | +0.15 | Nucleophilic substitution (under harsh conditions) |

| C4 | -0.10 | Electrophilic attack |

| C5 | -0.05 | Electrophilic attack |

| O (Methoxy) | -0.50 | Electrophilic attack, H-bonding |

| O (Methanol) | -0.60 | Nucleophilic attack, H-bonding, Deprotonation |

These predictive studies are crucial for designing efficient synthetic routes that leverage the inherent electronic properties of the molecule, allowing for selective transformations. acs.org

Spectroscopic Parameter Prediction for Mechanistic Insight (e.g., advanced NMR chemical shifts)

The prediction of spectroscopic parameters, particularly NMR chemical shifts, through computational methods has become an invaluable tool for structure elucidation and mechanistic investigation. nih.govnih.gov Machine learning and quantum mechanical calculations can provide accurate predictions of ¹H and ¹³C NMR spectra, aiding in the identification of compounds and the tracking of reaction progress. nih.govnih.gov

Detailed Research Findings: For this compound, ¹H and ¹³C NMR chemical shifts can be predicted using various software packages that employ density functional theory (DFT) or empirical models. youtube.comyoutube.com These predictions are based on the electronic environment of each nucleus, which is determined by the molecular geometry and the nature of the substituents.

The predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons on the pyridine ring, the methylene (B1212753) protons of the hydroxymethyl group, the methyl protons of the methoxy group, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the bromo, methoxy, and hydroxymethyl substituents. The proton on C4 is expected to be a doublet, coupled to the proton on C5, which would also appear as a doublet. The methylene protons would likely appear as a singlet, unless there is restricted rotation, and its chemical shift would be influenced by the adjacent aromatic ring and hydroxyl group.

The predicted ¹³C NMR spectrum would display signals for all seven carbon atoms. The carbons directly attached to the electronegative bromine, oxygen, and nitrogen atoms (C2, C6, C3, and the methoxy carbon) would be shifted downfield.

Comparing predicted spectra with experimental data can confirm the structure of a synthesized compound or identify intermediates in a reaction pathway. Discrepancies between predicted and observed shifts can also provide deeper mechanistic insights.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | 7.35 | d |

| H5 | 7.65 | d |

| CH₂ | 4.70 | s |

| OCH₃ | 3.95 | s |

| OH | 2.50 | br s |

Note: The predicted values are illustrative and based on standard chemical shift correlations for similar structures. youtube.comyoutube.com

Spectroscopic Methods for Structure-Reactivity Correlation

Advanced NMR Techniques for Stereochemical and Mechanistic Studies

Beyond simple 1D NMR, advanced techniques are indispensable for unambiguously determining molecular structure and probing reaction mechanisms. nih.gov For transformations involving this compound, techniques like 2D NMR (COSY, HSQC, HMBC) and Diffusion-Ordered Spectroscopy (DOSY) can provide critical information.

Detailed Research Findings:

2D NMR: Correlation Spectroscopy (COSY) would be used to establish the connectivity between the two aromatic protons (H4 and H5). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, confirming the assignments of C4, C5, the methylene carbon, and the methoxy carbon. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) correlations, for example, from the methylene protons to C3 and C4, or from the methoxy protons to C6, which is crucial for confirming the substitution pattern on the pyridine ring. rsc.org

Stereochemical Studies: If the hydroxymethyl group were to be transformed into a chiral center, advanced NMR methods using chiral solvating agents or derivatizing agents would be employed to determine the enantiomeric excess. acs.org

Mechanistic Studies: In-situ NMR monitoring allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data. nih.govrsc.org For example, studying the oxidation of the methanol (B129727) group to an aldehyde could be followed by observing the disappearance of the CH₂ signal and the appearance of a new aldehyde proton signal. DOSY NMR can be used to study the formation of complexes or aggregates in solution by measuring the diffusion coefficients of different species. nih.gov

Vibrational Spectroscopy for Bond Analysis and Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying functional groups and analyzing changes in chemical bonding during a reaction. researchgate.netacs.org

Detailed Research Findings: The FTIR and Raman spectra of this compound would exhibit characteristic vibrational modes for its constituent functional groups. The broad O-H stretching vibration of the alcohol would be prominent in the IR spectrum, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities would be found in the 1000-1300 cm⁻¹ region. The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, usually below 700 cm⁻¹. cdnsciencepub.commdpi.comcdnsciencepub.com

Monitoring changes in the vibrational spectrum can provide direct evidence of a chemical transformation. For example, in an oxidation reaction of the alcohol, the disappearance of the O-H stretch and the appearance of a strong C=O stretching band around 1700 cm⁻¹ would indicate the formation of an aldehyde or carboxylic acid. Similarly, if the bromine atom is substituted, the disappearance of the C-Br band would be observed. wikipedia.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600-1400 |

| C-O (Ether & Alcohol) | Stretching | 1300-1000 |

| C-Br | Stretching | 700-550 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, this technique would be invaluable if the compound were used as a ligand to form metal complexes or to study intermolecular interactions in the solid state. cdnsciencepub.commdpi.com

Detailed Research Findings: If single crystals of this compound or a derivative could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net This data would confirm the planar structure of the pyridine ring and the geometry of the substituents. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing.

In the context of coordination chemistry, if this compound acts as a ligand, X-ray crystallography would elucidate the coordination environment around the metal center. rsc.orgcdnsciencepub.com It would show which atoms of the ligand (e.g., the pyridine nitrogen, the hydroxyl oxygen) are bonded to the metal, providing insight into its chelating or bridging behavior. This structural information is fundamental for understanding the properties and reactivity of the resulting metal complex. acs.org

Table 4: Illustrative Crystallographic Data Table

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table is a hypothetical representation of the data that would be obtained from an X-ray crystallographic study.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for highly substituted pyridines often rely on multi-step sequences that may involve harsh reagents, stoichiometric oxidants or reductants, and significant solvent waste. The future of synthesizing scaffolds like (2-Bromo-6-methoxypyridin-3-yl)methanol is geared towards aligning with the principles of green chemistry.

Key research directions include:

Biocatalysis: The use of whole-cell or isolated enzyme systems presents a promising green alternative. rsc.orgrsc.org Research into biocatalytic C-H oxyfunctionalization could enable the direct and selective hydroxylation of a methyl group or oxidation of an alcohol on the pyridine (B92270) ring under mild, aqueous conditions, thereby reducing the reliance on heavy metal oxidants. rsc.orgrsc.org Furthermore, developing biocatalytic routes from biomass-derived feedstocks, such as furans or pyrones, could provide a sustainable pathway to the core pyridine structure. acsgcipr.orgacs.org

C-H Activation/Functionalization: A major trend in sustainable synthesis is the direct functionalization of C-H bonds, which minimizes the need for pre-functionalized starting materials and reduces waste. beilstein-journals.orgrsc.orgnih.gov Future routes could involve the late-stage, regioselective introduction of the hydroxymethyl group onto a 2-bromo-6-methoxypyridine (B1266871) core via transition-metal-catalyzed C-H activation, enhancing atom economy. beilstein-journals.orgrsc.org

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that assemble the pyridine ring from simple, readily available acyclic precursors is a powerful strategy for efficiency and sustainability. researchgate.netnih.govresearchgate.net Investigating novel MCRs using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), potentially assisted by microwave irradiation, could streamline the synthesis of the this compound scaffold and its analogues. nih.govacs.orgmdpi.com

| Sustainability Approach | Potential Application to Scaffold Synthesis | Key Advantages |

| Biocatalysis | Enzymatic hydroxylation of a precursor or reduction of a carboxylic acid. ukri.org | Mild reaction conditions, high selectivity, reduced use of hazardous reagents. |

| C-H Functionalization | Direct introduction of the -CH₂OH group onto the pyridine ring. beilstein-journals.orgrsc.org | High atom economy, shorter synthetic routes, less pre-functionalization needed. |

| Multicomponent Reactions | One-pot assembly of the pyridine core from simple starting materials. researchgate.netnih.gov | Increased efficiency, reduced waste, operational simplicity. |

Exploration of Novel Reactivity and Functional Group Interconversions

The three distinct functional groups on this compound offer orthogonal reactivity, allowing for selective transformations and the generation of diverse molecular architectures.

Cross-Coupling Reactions: The 2-bromo position is a prime handle for transition-metal-catalyzed cross-coupling reactions. Future work will undoubtedly explore a wider range of Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings to introduce various aryl, heteroaryl, alkynyl, and amino substituents, respectively. mdpi.comresearchgate.netchemicalbook.com This allows for the systematic exploration of chemical space around the pyridine core.

Hydroxymethyl Group Transformations: The primary alcohol is a versatile functional group. Research will focus on its oxidation to the corresponding aldehyde or carboxylic acid, providing access to new derivatives for amide or ester formation. fiveable.me Other transformations, such as etherification, conversion to halides for subsequent nucleophilic substitution, or its use as a directing group in further ring functionalization, are ripe for exploration.

Pyridine Ring and Methoxy (B1213986) Group Modification: While the bromine and hydroxymethyl groups are the most obvious points of modification, future studies may investigate the demethylation of the methoxy group to reveal a pyridone scaffold, which possesses distinct electronic and hydrogen-bonding properties. mdpi.com Additionally, direct C-H functionalization at other positions on the pyridine ring, though challenging, could provide access to even more complex derivatives. nih.govacs.org Photochemical methods are also emerging as a powerful tool for novel pyridine functionalization pathways. acs.org

| Functional Group | Reaction Type | Potential Products/Applications |

| 2-Bromo | Suzuki or Stille Coupling | Bi-aryl or heteroaryl compounds for medicinal chemistry. |

| 2-Bromo | Buchwald-Hartwig Amination | N-arylated or N-alkylated aminopyridines. |

| 3-Hydroxymethyl | Oxidation (e.g., with PCC, PDC) fiveable.meimperial.ac.uk | Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid. |

| 3-Hydroxymethyl | Etherification/Esterification | Diverse library of ethers and esters with varied properties. |

| 6-Methoxy | Demethylation | 6-Hydroxypyridine (pyridone) derivatives. |

Application in Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, scalability, and the ability to perform multi-step sequences without intermediate isolation. scribd.comnih.gov

Continuous Flow Synthesis: The synthesis of this compound and its subsequent derivatization are well-suited for flow chemistry. Hazardous intermediates can be generated and consumed in situ within the reactor, minimizing risk. Precise control over temperature, pressure, and reaction time can improve yields and selectivities in cross-coupling or oxidation reactions.

Automated Library Generation: Integrating flow reactors with automated purification and analysis systems can enable the rapid synthesis of large libraries of derivatives based on the this compound scaffold. researchgate.netyoutube.com This is particularly valuable for medicinal chemistry programs where systematic structure-activity relationship (SAR) studies are required. researchgate.net

Integration into Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound make it an attractive building block for supramolecular chemistry. The pyridine nitrogen acts as a Lewis base and hydrogen bond acceptor, while the hydroxyl group is an excellent hydrogen bond donor. conicet.gov.ar